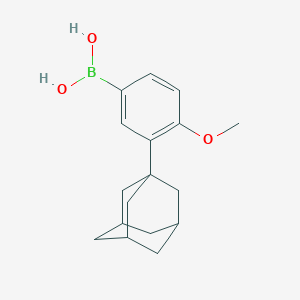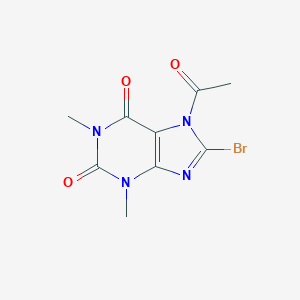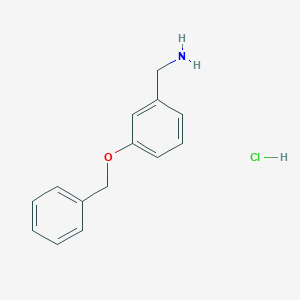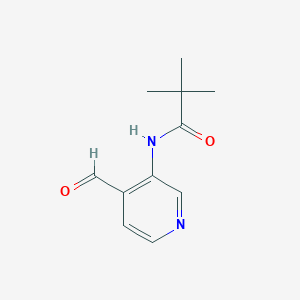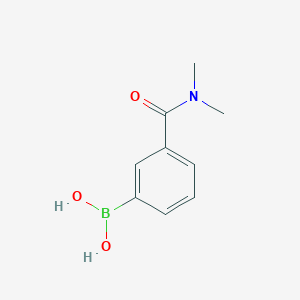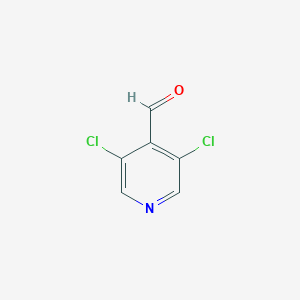
Isodiospirina
Descripción general
Descripción
Isodiospyrin, also known as 2-hydroxy-3-methyl-4-pyrone, is a naturally occurring compound found in a variety of plants and fungi. It is a type of polyketide, which is a large class of molecules that are synthesized through a process known as polyketide synthesis. Isodiospyrin has been studied for its potential medicinal applications and has been found to possess a variety of biological activities.
Aplicaciones Científicas De Investigación
Actividad Antimicrobiana
Isodiospirina ha sido identificada como un compuesto con posibles propiedades antimicrobianas. El género Diospyros, del cual se deriva this compound, tiene especies que se han utilizado tradicionalmente para tratar enfermedades infecciosas, particularmente en los compartimentos gastrointestinal y de la cavidad oral . Esto sugiere que this compound podría explorarse por su eficacia contra varios patógenos.
Actividad Antiinflamatoria
Las propiedades antiinflamatorias de this compound son otra área de interés. Se ha informado que los compuestos del género Diospyros exhiben una actividad antiinflamatoria significativa . Esto podría ser particularmente beneficioso en el desarrollo de tratamientos para enfermedades inflamatorias crónicas.
Valor Farmacológico en la Medicina Tradicional
El género Diospyros, que incluye this compound, ha sido reconocido por su uso etnomedicinal extendido. Varias culturas han utilizado partes de este género botánico como medicinas herbales, lo que sugiere que this compound puede tener múltiples beneficios farmacológicos que aún no se han explorado completamente .
Propiedades Antiparasitarias
This compound también podría tener aplicaciones en el tratamiento de infecciones parasitarias. El género más amplio ha sido estudiado por sus propiedades antiparasitarias, que podrían extenderse a this compound, proporcionando una alternativa natural a los fármacos antiparasitarios sintéticos .
Potencial Antioxidante
Los antioxidantes son cruciales para proteger el cuerpo del estrés oxidativo. This compound, como parte del género Diospyros, puede contribuir a este campo ofreciendo beneficios antioxidantes, que pueden ser vitales para prevenir enfermedades crónicas y afecciones relacionadas con el envejecimiento .
Mecanismo De Acción
Safety and Hazards
When handling Isodiospyrin, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Análisis Bioquímico
Biochemical Properties
Isodiospyrin interacts with human DNA topoisomerase I . It can prevent both DNA relaxation and kinase activities of human topoisomerase I . This interaction with the enzyme is crucial in its role in biochemical reactions .
Cellular Effects
Isodiospyrin has shown cytotoxic activity to tumor cell lines . It also has antibacterial activity, with the minimum inhibitory concentrations (MICs) against Gram-positive bacteria ranging from 0.78 to 50 microg/mL . Furthermore, it shows high antifungal activity against P. obscurans at 30uM with 81.4% growth inhibition .
Molecular Mechanism
Isodiospyrin acts as an inhibitor of human DNA topoisomerase I . Unlike the prototypic human topoisomerase I poison camptothecin, isodiospyrin does not induce human topoisomerase I-DNA covalent complexes . It binds to human topoisomerase I but not to DNA .
Propiedades
IUPAC Name |
5-hydroxy-6-(4-hydroxy-2-methyl-5,8-dioxonaphthalen-1-yl)-7-methylnaphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14O6/c1-9-7-11-12(23)3-4-13(24)19(11)22(28)18(9)17-10(2)8-16(27)20-14(25)5-6-15(26)21(17)20/h3-8,27-28H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEEOHKZVBKYMBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=O)C=CC2=O)C(=C1C3=C4C(=O)C=CC(=O)C4=C(C=C3C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90174007 | |
| Record name | Isodiospyrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90174007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20175-84-2 | |
| Record name | Isodiospyrin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20175-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isodiospyrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020175842 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ISODIOSPYRIN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=208731 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isodiospyrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90174007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is isodiospyrin and where is it found?
A1: Isodiospyrin is a naturally occurring dimeric naphthoquinone found in several species of Diospyros trees, belonging to the Ebenaceae family. [, , , , , , ] These trees are known for their diverse array of bioactive compounds.
Q2: What is the molecular structure of isodiospyrin?
A2: Isodiospyrin is an unsymmetrical dimer of 7-methyljuglone, where the two naphthoquinone units are linked at the C-6 and C-8′ positions. [] It exists as an atropisomer due to restricted rotation around the biaryl bond. [, ]
Q3: What is the molecular formula and weight of isodiospyrin?
A3: The molecular formula of isodiospyrin is C22H16O8, and its molecular weight is 408.36 g/mol. []
Q4: How is the structure of isodiospyrin elucidated?
A4: The structure of isodiospyrin has been confirmed through various spectroscopic techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). [, , , ] For instance, the use of Nuclear Overhauser Effects (NOE) in the NMR spectra of its methyl ether derivative provided crucial structural information. []
Q5: What are the key spectroscopic characteristics of isodiospyrin?
A5: Isodiospyrin displays characteristic peaks in various spectroscopic analyses. In IR spectroscopy, it shows absorption bands indicative of hydroxyl and carbonyl groups. [] NMR spectroscopy reveals distinct signals for protons and carbons, including those of the aromatic rings and methyl groups. [, ] Mass spectrometry, including techniques like ESI-MS, provides information about its molecular ion and fragmentation patterns. []
Q6: What is the absolute configuration of isodiospyrin?
A6: Isodiospyrin is a chiral molecule. The absolute configurations of its enantiomers were determined through asymmetric synthesis and confirmed using X-ray crystallography and circular dichroism (CD) spectroscopy. [, , ]
Q7: What is known about the biosynthesis of isodiospyrin?
A7: While the exact biosynthetic pathway of isodiospyrin is not fully elucidated, it is thought to arise from the oxidative coupling of 7-methyljuglone. [, , ] This hypothesis is supported by the co-occurrence of 7-methyljuglone and other related naphthoquinones in Diospyros species.
Q8: What are the reported biological activities of isodiospyrin?
A8: Isodiospyrin has shown a broad range of biological activities, including antibacterial, antifungal, antimycobacterial, and cytotoxic activities. [, , , , , ] For instance, it exhibits activity against Gram-positive bacteria like Streptococcus pyogenes and Streptococcus pneumoniae, as well as the mycobacterium Mycobacterium chelonae. []
Q9: How does isodiospyrin exert its antibacterial activity?
A9: While the exact mechanism of antibacterial action of isodiospyrin is not fully understood, it is suggested that, like other naphthoquinones, it might interfere with bacterial cell wall synthesis, DNA replication, or electron transport chain function. [] Further research is needed to pinpoint its precise mode of action.
Q10: Has isodiospyrin been investigated for its potential in treating parasitic diseases?
A13: While the research on isodiospyrin's antiparasitic activity is limited, a study has reported its activity against Leishmania mexicana promastigotes. [] This finding suggests a potential for further exploration of its antiparasitic properties.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[1,4]Diazepan-1-yl-5-propyl-benzenesulfonic acid](/img/structure/B151337.png)


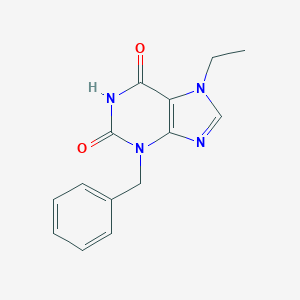
![(R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis[bis(4-methylphenyl)phosphine]](/img/structure/B151349.png)
